1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines, followed by further functionalization to introduce the pyridine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are also widely studied for their diverse chemical and biological properties.
Uniqueness
1-(1-(1H-Pyrazol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the combination of pyrazole and pyridine rings in a single molecule, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-oxo-1-[1-(1H-pyrazol-5-yl)ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7(9-4-5-12-13-9)14-6-2-3-8(10(14)15)11(16)17/h2-7H,1H3,(H,12,13)(H,16,17) |
InChI Key |
NIDBDSCLNQICRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1)N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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